N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S2/c27-19-9-3-1-7-17(19)25(33)28-13-14-31-15-23(18-8-2-5-11-21(18)31)34-16-24(32)30-26-29-20-10-4-6-12-22(20)35-26/h1-12,15H,13-14,16H2,(H,28,33)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYRTVHDZCDALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent reactions . The indole ring is often prepared via Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes . The final step involves coupling the benzothiazole and indole intermediates with 2-fluorobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution: The fluorobenzamide group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The indole ring can bind to DNA or proteins, affecting cellular processes. The fluorobenzamide group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzothiazole and Fluorinated Moieties
Table 1: Key Structural and Functional Comparisons
Pharmacological and Functional Insights
- Fluorinated Aromatic Systems: The 2-fluorobenzamide group in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., ’s oxadiazole derivatives). Fluorine’s electron-withdrawing effects could also stabilize interactions with target proteins .
- This suggests sulfanyl groups may contribute to redox modulation or metal chelation .
- Benzothiazole-Indole Hybrids : Compounds combining benzothiazole and indole (e.g., ’s ureas) exhibit enhanced CNS activity due to synergistic π-π stacking and hydrogen-bonding interactions. The target compound’s indole-ethyl chain may improve blood-brain barrier penetration .
Biological Activity
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide is a complex organic compound featuring a benzothiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Recent studies have identified benzothiazole derivatives as promising anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of procaspase-3, leading to caspase-3 activation. This mechanism is crucial for the programmed cell death pathway, which is often disrupted in cancer cells .
- Selectivity : Structure-activity relationship (SAR) studies indicate that the presence of the benzothiazole group enhances anticancer activity and selectivity. Modifications to the electron density of donor sets significantly affect efficacy .
Neuroprotective Effects
The compound also shows potential neuroprotective properties. It has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a key neurotransmitter involved in cognitive function.
- Inhibition of AChE : The compound exhibits uncompetitive inhibition against AChE, which can lead to increased levels of acetylcholine and potentially improve cognitive function.
- Cell Viability : In vitro studies demonstrate that the compound can protect neuronal cells (SH-SY5Y) from oxidative stress induced by hydrogen peroxide (H2O2), suggesting low toxicity and a protective effect against neurotoxicity.
Antimicrobial Activity
Benzothiazole derivatives have also been recognized for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various bacterial strains.
Case Studies and Experimental Data
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
- In Vitro Studies : Compounds similar to this compound were tested against cancer cell lines such as U937 and MCF-7. These studies revealed significant anticancer activity and highlighted the importance of specific structural features for enhancing biological activity .
- Toxicity Evaluation : Toxicity assessments performed using zebrafish models indicated that certain benzothiazole derivatives exhibit acceptable safety profiles, making them suitable candidates for further pharmacokinetic and pharmacodynamic studies in vivo .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
